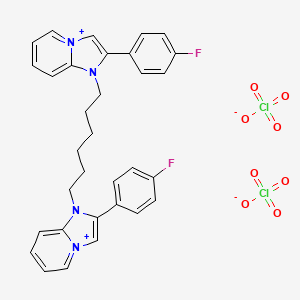
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazo-pyridine core and fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate typically involves multi-step organic reactions. The process may start with the preparation of the imidazo-pyridine core, followed by the introduction of the hexamethylene bridge and the fluorophenyl groups. Common reagents used in these reactions include halogenated compounds, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, bases, solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo-pyridine core may bind to active sites, while the fluorophenyl groups enhance binding affinity and specificity. Pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate): Similar structure but with ethyl groups instead of fluorophenyl groups.
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-chlorophenyl)-, diperchlorate): Contains chlorophenyl groups instead of fluorophenyl groups.
Uniqueness
The presence of fluorophenyl groups in 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93835-23-5 |
|---|---|
Molecular Formula |
C32H30Cl2F2N4O8 |
Molecular Weight |
707.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-[6-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-4-ium-1-yl]hexyl]imidazo[1,2-a]pyridin-4-ium;diperchlorate |
InChI |
InChI=1S/C32H30F2N4.2ClHO4/c33-27-15-11-25(12-16-27)29-23-35-19-7-3-9-31(35)37(29)21-5-1-2-6-22-38-30(26-13-17-28(34)18-14-26)24-36-20-8-4-10-32(36)38;2*2-1(3,4)5/h3-4,7-20,23-24H,1-2,5-6,21-22H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
HSYYNCZCSZGWHD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+]2C=C(N(C2=C1)CCCCCCN3C4=CC=CC=[N+]4C=C3C5=CC=C(C=C5)F)C6=CC=C(C=C6)F.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



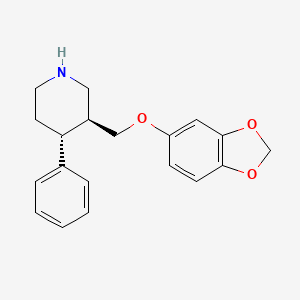
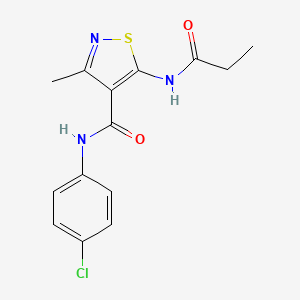
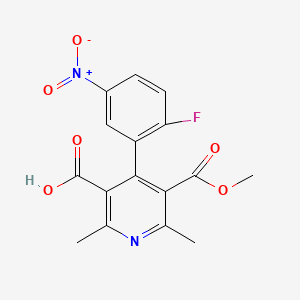
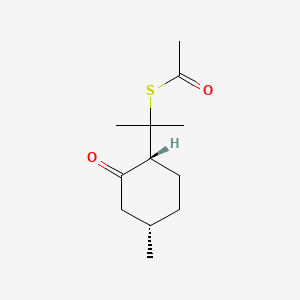
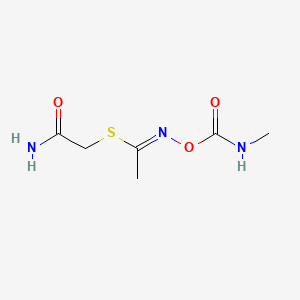
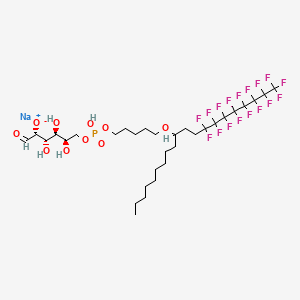
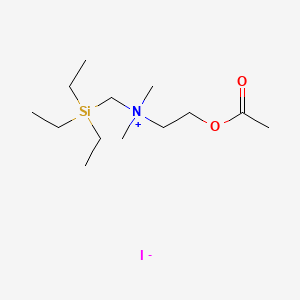

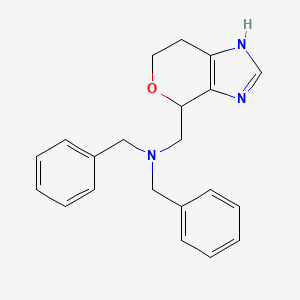
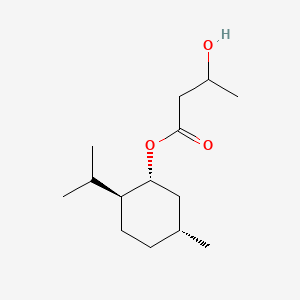


![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
